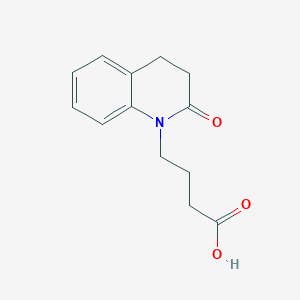

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid” is a chemical compound with the CAS Number: 933696-07-2 . It has a molecular weight of 233.27 . The IUPAC name for this compound is 4-(2-oxo-3,4-dihydro-1(2H)-quinolinyl)butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO3/c15-12-8-7-10-4-1-2-5-11(10)14(12)9-3-6-13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications

Antimicrobial Properties

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid exhibits promising antimicrobial activity. Researchers have investigated its effectiveness against various bacterial and fungal strains. The compound’s mechanism of action involves disrupting microbial cell membranes or inhibiting essential enzymes, making it a potential candidate for novel antimicrobial agents .

Antiviral Applications

Studies have explored the antiviral properties of this compound. It may interfere with viral replication processes, making it relevant for combating viral infections. Further research is needed to determine its efficacy against specific viruses, but initial findings are encouraging .

Anti-Inflammatory Action

The quinoline-based structure of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid suggests anti-inflammatory potential. It could modulate inflammatory pathways, making it valuable for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Anticancer Properties

Preclinical studies have investigated its role as an anticancer agent. The compound may inhibit cancer cell proliferation, induce apoptosis, or interfere with tumor growth pathways. Researchers are exploring its potential in targeted therapies for specific cancer types .

Adrenergic Receptor Antagonists

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid derivatives have been studied as adrenergic receptor antagonists. These compounds could find applications in treating conditions like prostatic hyperplasia, where adrenergic signaling plays a role .

Sedative and Anxiolytic Effects

Certain analogs containing the tetrahydroquinoline moiety exhibit sedative properties. Researchers have explored their potential as anxiolytics or sleep aids. These compounds may interact with neurotransmitter receptors, affecting central nervous system activity .

HIV Medication

Although not directly used as an HIV medication, the tetrahydropyrimidine moiety appears in some synthetic drugs. For instance, zidovudine (an HIV medication) contains a similar structural motif. Researchers continue to investigate related compounds for antiviral activity .

Toxicity Assessment

In vivo toxicity studies have shown that this compound is non-toxic to mice at a concentration of 100 mg/kg . This information is crucial for potential therapeutic applications.

Singh, V., Rajput, K., Verma, P., Singh, S., & Srivastava, V. (2023). A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea. Research on Chemical Intermediates, 49(5), 2969–2987. Read more Toxicity assessment reference: Read more

Safety and Hazards

properties

IUPAC Name |

4-(2-oxo-3,4-dihydroquinolin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-7-10-4-1-2-5-11(10)14(12)9-3-6-13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUZTQLOCFRFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-morpholino-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2561025.png)

![6-Chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one;hydrochloride](/img/structure/B2561030.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2561033.png)

![2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2561035.png)

![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)